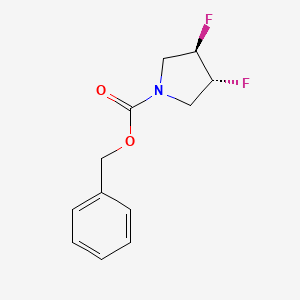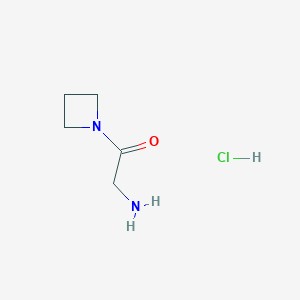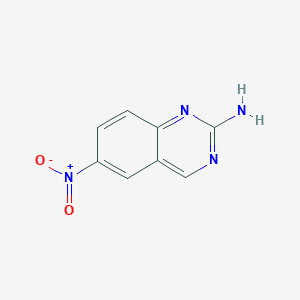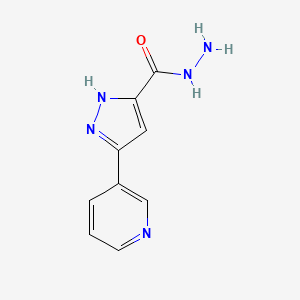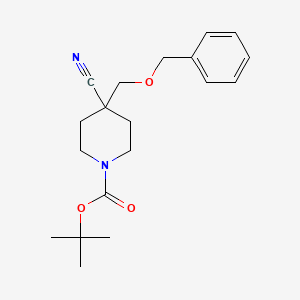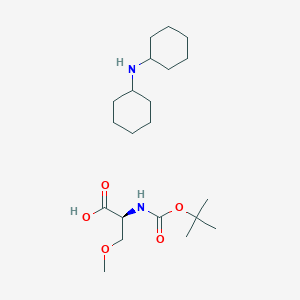![molecular formula C7H13N3 B1396098 [2-(1H-イミダゾール-1-イル)-1,1-ジメチルエチル]アミン CAS No. 1265634-26-1](/img/structure/B1396098.png)
[2-(1H-イミダゾール-1-イル)-1,1-ジメチルエチル]アミン
概要
説明
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858, but since the 1840s, several imidazole derivatives have been discovered . Its synthesis started from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product, which was initially called glyoxaline .Molecular Structure Analysis
Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学的研究の応用
医薬品合成
イミダゾール誘導体は、その幅広い生物活性により、様々な医薬品の合成に不可欠です。 それらは、抗菌性、抗真菌性、抗ウイルス性、および抗炎症性を有する新薬の開発における重要な合成ユニットとして役立ちます 。例えば、メトロニダゾールやチニダゾールなどのイミダゾール系化合物は、抗菌作用と抗原虫作用で知られています。
抗結核剤
イミダゾールの構造モチーフは、抗結核活性を有する化合物の合成に役立ちます。 研究者らは、結核の原因となる結核菌に対して顕著な活性を示すイミダゾール誘導体を合成しました 。これらの化合物は、この持続的な世界的な健康問題に対する新しい治療法につながる可能性があります。
抗がん研究
イミダゾール環は、ホジキン病の治療に使用されるダカルバジンなど、抗がん研究で使用される化合物に見られます 。イミダゾール部分は、癌細胞のDNAと相互作用することができ、癌細胞の増殖を阻害する細胞毒性効果をもたらします。
農業化学
農業分野では、イミダゾール誘導体は、殺虫剤や殺菌剤の製造に使用されています。 その化学構造により、害虫や菌類の生物学的プロセスを妨害することができ、作物を保護し、農業生産性を向上させることができます .
材料科学
イミダゾール化合物は、特に機能性材料の合成において、材料科学に応用されています。 その独特の化学的性質により、耐久性向上や環境要因に対する耐性など、特定の特性を持つポリマーやコーティングの製造に使用できます .
触媒
イミダゾール環は、金属に結合し、様々な化学反応を促進する配位子として作用する能力により、触媒に使用されています。 この特性は、触媒が化学変換の効率と選択性を向上させるために必要な産業プロセスにおいて不可欠です .
太陽エネルギー研究
イミダゾール誘導体は、特に太陽電池用の色素の開発において、太陽エネルギー研究で注目されています。 これらの化合物は光を吸収して電気エネルギーに変換できるため、太陽光発電デバイスの効率を向上させる上で価値があります .
抗菌コーティング
イミダゾール誘導体の抗菌作用は、表面上の細菌や真菌の増殖を防ぐコーティングの開発に適しています。 この用途は、感染拡大を防ぐことが重要な医療現場で特に重要です .
作用機序
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets . For instance, some imidazole derivatives show activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic .
Mode of Action
Biochemical Pathways
It’s known that imidazole is a core component of some natural products such as histidine, purine, histamine, and dna-based structures . Therefore, it’s plausible that [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine could influence these biochemical pathways.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Given the broad range of activities associated with imidazole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.
Action Environment
It’s worth noting that the reaction conditions for the synthesis of certain imidazole compounds can be mild enough for the inclusion of a variety of functional groups , suggesting that these compounds may be relatively stable under various conditions.
Safety and Hazards
将来の方向性
The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .
生化学分析
Biochemical Properties
[2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The imidazole ring in [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine can bind to the heme iron atom of cytochrome P450, affecting its catalytic activity . Additionally, this compound may interact with other biomolecules such as nucleic acids and proteins, influencing their structure and function.
Cellular Effects
The effects of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression . It also affects cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites and energy production within the cell.
Molecular Mechanism
At the molecular level, [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine exerts its effects through several mechanisms. One key mechanism is the binding interaction with cytochrome P450 enzymes, which can lead to enzyme inhibition or activation . This binding can alter the enzyme’s conformation and affect its ability to catalyze reactions. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine is relatively stable under physiological conditions, but it may undergo degradation over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression, which may have implications for its therapeutic use.
Dosage Effects in Animal Models
The effects of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.
Metabolic Pathways
[2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of various metabolites . Additionally, it may interact with cofactors and other molecules involved in metabolic processes, further influencing its metabolic pathways.
Transport and Distribution
The transport and distribution of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via specific membrane transporters and then distributed to various organelles, where it exerts its effects .
Subcellular Localization
The subcellular localization of [2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence energy production and metabolic processes . The precise localization of the compound within cells can affect its interactions with other biomolecules and its overall biological activity.
特性
IUPAC Name |
1-imidazol-1-yl-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-7(2,8)5-10-4-3-9-6-10/h3-4,6H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSADMMSAYQWSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C=CN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




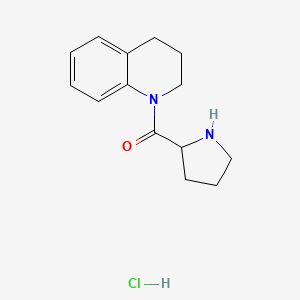

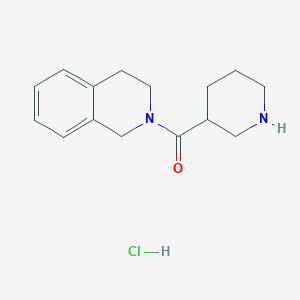
![Spiro[2.5]octane-6-carboxylic acid](/img/structure/B1396022.png)
